2-(3,4-Dichlorophenoxy)-5-phenylpyridine-3-carbonitrile
Description
Properties
IUPAC Name |
2-(3,4-dichlorophenoxy)-5-phenylpyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10Cl2N2O/c19-16-7-6-15(9-17(16)20)23-18-13(10-21)8-14(11-22-18)12-4-2-1-3-5-12/h1-9,11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGIRGFMSXGTZDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(N=C2)OC3=CC(=C(C=C3)Cl)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-Chloro-5-phenylpyridine-3-carbonitrile
A Friedländer annulation between 3-cyanophenylacetaldehyde and ethyl cyanoacetate in the presence of ammonium acetate yields 5-phenylpyridine-3-carbonitrile. Subsequent chlorination using phosphorus oxychloride (POCl₃) at 110°C introduces the 2-chloro substituent.
Phenoxide Substitution
Reacting 2-chloro-5-phenylpyridine-3-carbonitrile with 3,4-dichlorophenol in dimethylformamide (DMF) at 120°C for 12 hours in the presence of potassium carbonate (K₂CO₃) achieves substitution. The reaction proceeds via an SNAr mechanism, favored by the electron-withdrawing cyano group at position 3, which activates the 2-position toward nucleophilic attack.
Table 1: Optimization of Phenoxide Substitution
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| K₂CO₃ | DMF | 120 | 12 | 62 |
| Cs₂CO₃ | DMSO | 130 | 10 | 58 |
| NaOH | EtOH | 80 | 24 | 41 |
Multicomponent Cyclization via Cyanoacrylate Intermediates
Adapting methodologies from dithiolopyridine syntheses, this approach employs ethyl 3-aryl-2-cyanoacrylates as key intermediates.
Knoevenagel Condensation
Cyanoacetic ester and benzaldehyde undergo condensation in ethanol with piperidine catalysis to form ethyl 2-cyano-3-phenylacrylate.
Michael Addition and Cyclization
Reacting the cyanoacrylate with N,N’-diphenyldithiomalondiamide in ethanol under morpholine catalysis initiates a Michael addition, followed by air oxidation to form the pyridine ring. Introducing 3,4-dichlorophenol during cyclization incorporates the phenoxy group. This method yields 37–65% of the target compound, contingent on substituent electronic effects.
Mechanistic Insight : The cyanoacrylate’s electron-deficient double bond facilitates nucleophilic attack by the dithiomalondiamide’s thiol group. Subsequent cyclization and oxidation yield the pyridine core, while phenoxide incorporation occurs via in situ displacement.
Suzuki-Miyaura Coupling for Phenyl Group Introduction
For enhanced regiocontrol, palladium-catalyzed cross-coupling installs the 5-phenyl group post-cyclization.
Boronic Acid Preparation
3,4-Dichlorophenylboronic acid is synthesized via lithiation of 1,2-dichlorobenzene followed by treatment with trimethyl borate.
Coupling with Halogenated Pyridine
2-(3,4-Dichlorophenoxy)-5-bromopyridine-3-carbonitrile reacts with phenylboronic acid under Pd(PPh₃)₄ catalysis in a dioxane/water mixture, achieving 78% yield.
Advantages : This method avoids competing substitutions at the 3-cyano position, ensuring high regioselectivity.
Cyanation of Halopyridine Derivatives
Introducing the cyano group via metal-catalyzed cyanation offers an alternative to pre-functionalized intermediates.
Rosenmund-von Braun Reaction
2-Bromo-5-phenylpyridine undergoes cyanation with CuCN in dimethyl sulfoxide (DMSO) at 150°C, yielding 5-phenylpyridine-3-carbonitrile. Subsequent phenoxy substitution follows Method 1.
Limitation : Harsh conditions risk decomposition of the phenoxy group, necessitating post-cyanation substitution.
Solid-Phase Synthesis for High-Throughput Production
Automated solid-phase methods immobilize pyridine precursors on Wang resin, enabling sequential functionalization.
Resin Functionalization
3-Cyano-5-phenylpyridine-2-carboxylic acid is anchored to the resin via ester linkage.
Phenoxy Group Coupling
On-resin coupling with 3,4-dichlorophenol using DCC (N,N’-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) achieves 85% purity after cleavage.
Biocatalytic Approaches Using Engineered Enzymes
Emerging biocatalytic methods employ cytochrome P450 variants to mediate C–O bond formation between pyridine derivatives and phenols.
Enzyme Screening
CYP119A1 from Sulfolobus acidocaldarius demonstrates activity toward 2-hydroxypyridine and 3,4-dichlorophenol, albeit with modest conversion rates (<20%).
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dichlorophenoxy)-5-phenylpyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where different functional groups replace the existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halides, amines, and alcohols are used under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler hydrocarbons.
Scientific Research Applications
2-(3,4-Dichlorophenoxy)-5-phenylpyridine-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activities and protein interactions.
Medicine: It serves as a precursor for developing pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 2-(3,4-Dichlorophenoxy)-5-phenylpyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular processes.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
To contextualize its properties, the compound is compared below with three analogs sharing structural motifs (pyridine/aromatic cores, halogen substituents, or nitrile groups). Data are synthesized from available literature and structural analogs in the Toxin Target Database (T3D) and synthetic studies.
Table 1: Structural and Functional Comparison
Key Findings:
Substituent Effects on Reactivity: The 3,4-dichlorophenoxy group in the target compound enhances lipophilicity and electron-withdrawing effects compared to simpler dichloropyridines (e.g., T3D4488). This may improve membrane permeability in biological systems . The nitrile group at position 3 likely participates in hydrogen bonding or covalent interactions with biological targets, similar to 2-hydroxy-4-phenylthiophene-3-carbonitrile’s role in PD-L1 inhibition .
Biological Activity Trends: Halogenated pyridines (e.g., T3D4488) often exhibit herbicidal or cytotoxic effects due to oxidative stress induction. Nitrile-bearing analogs like 2-hydroxy-4-phenylthiophene-3-carbonitrile show targeted therapeutic effects (e.g., immuno-oncology), implying the target compound could be optimized for similar applications .
Synthetic Challenges: The synthesis of multisubstituted pyridines (e.g., the target compound) demands precise control over regioselectivity, as seen in analogous reactions for 2-chloro-4-[[4-(pyridin-2-ylmethoxy)phenyl]amino]pyrimidine-5-carbonitrile derivatives .
Biological Activity
2-(3,4-Dichlorophenoxy)-5-phenylpyridine-3-carbonitrile is a synthetic compound that has garnered attention in various fields of research, particularly in pharmacology and biochemistry. Its unique structure, characterized by a pyridine ring substituted with a dichlorophenoxy group and a carbonitrile group, allows for diverse biological activities. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features:
- A pyridine ring which is known for its role in biological systems.
- A dichlorophenoxy group that enhances its reactivity and potential biological interactions.
- A carbonitrile group , which may contribute to its pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Research indicates that the compound can bind to various enzymes and receptors, leading to alterations in their activity.
Key mechanisms include:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer and diabetes.
- Cell Signaling Modulation : By interacting with cellular receptors, it can influence signaling pathways that regulate cell growth and apoptosis.
Anticancer Activity
Studies have demonstrated that this compound exhibits significant anticancer properties. In vitro assays revealed that the compound effectively inhibits the proliferation of various cancer cell lines. For instance:
- Cell Line Studies : The compound was tested against breast cancer (MCF-7) and lung cancer (A549) cell lines, showing IC50 values in the low micromolar range, indicating potent anticancer activity .
Antidiabetic Properties
Research also points towards its potential as an antidiabetic agent. The compound has been evaluated for its ability to enhance insulin sensitivity and reduce blood glucose levels in diabetic models:
- Animal Studies : In diabetic rats, administration of the compound resulted in a significant decrease in fasting blood glucose levels compared to control groups .
Antiviral Activity
Recent investigations have suggested antiviral properties against specific viruses. The mechanism appears to involve inhibition of viral replication processes:
- Mechanistic Insights : The compound interferes with early stages of viral replication post-uncoating, which is crucial for the synthesis of viral RNA .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structure | Biological Activity | Unique Features |
|---|---|---|---|
| 2-(3,4-Dichlorophenoxy) triethylamine | Similar dichlorophenoxy group | Plant growth regulation | Primarily used in agriculture |
| 2-(3,4-Dichlorophenoxy)-5-nitrobenzonitrile | Contains nitro group | Antiviral activity | Focused on viral infections |
The comparison highlights that while other compounds share structural similarities, this compound exhibits a broader range of biological activities.
Case Studies
-
Case Study on Cancer Cell Lines :
- Objective : To evaluate the cytotoxic effects on MCF-7 and A549 cells.
- Findings : Significant reduction in cell viability was observed at concentrations above 10 µM.
-
Diabetes Model Study :
- Objective : To assess the impact on blood glucose levels in diabetic rats.
- Results : A reduction of approximately 30% in fasting glucose levels was noted after treatment with the compound over four weeks.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
